FR171456
Description
Properties
IUPAC Name |
3β,8α,11α-Trihydroxy-4-methyl-1,6-dioxo-9β,19-cyclo-5α-ergost-24(28)-ene-4α-carboxylic acid |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR171456; FR 171456; FR-171456 |
Origin of Product |
United States |
Origin and Isolation of Fr171456
Microbial Source Identification: Sporormiella minima No. 15604
FR171456 is produced by the fungal strain Sporormiella minima No. 15604. nih.gov This microorganism, belonging to the Ascomycota phylum, was identified as the source of this compound and a related compound, FR173945, from its culture broth. nih.gov The identification of Sporormiella minima as the producing organism was a crucial first step, enabling the development of controlled fermentation processes for the consistent production of the compound.
Fermentation Processes and Broth Cultivation
The production of this compound is achieved through submerged fermentation of Sporormiella minima No. 15604 under controlled laboratory conditions. While the precise details of the fermentation medium and conditions for this specific strain are proprietary to the discovering research group, a representative composition for fungal fermentation is outlined below. The process typically involves an initial seed culture to generate sufficient biomass, followed by inoculation into a larger production-scale fermenter.
Table 1: Representative Fermentation Medium for Sporormiella minima
| Component | Concentration (g/L) | Purpose |
| Glucose | 40 | Carbon Source |
| Peptone | 10 | Nitrogen Source |
| Yeast Extract | 5 | Nitrogen and Growth Factor Source |
| KH₂PO₄ | 1 | Phosphorus Source and pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |
This table represents a typical fungal fermentation medium and may not reflect the exact composition used for the production of this compound.
The fermentation is carried out for a specific duration under optimized temperature, pH, and aeration to maximize the yield of this compound.
Isolation and Purification Methodologies of the Compound
Following the fermentation process, the culture broth containing this compound is subjected to a multi-step isolation and purification procedure to obtain the pure compound. The initial step involves the separation of the fungal biomass from the liquid broth, which contains the secreted this compound. The clarified broth then undergoes a series of extraction and chromatographic steps.
A general overview of the purification process is as follows:
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to transfer this compound from the aqueous phase to the organic phase.
Solvent Removal: The organic solvent is removed under vacuum to yield a crude extract containing this compound and other metabolites.
Chromatography: The crude extract is then subjected to one or more chromatographic techniques to separate this compound from impurities. This may include column chromatography using adsorbents like silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) for final purification. A study on this compound mentioned a purification protocol involving Sephadex LH20 column chromatography followed by reversed-phase HPLC.
Table 2: Summary of a Plausible Purification Scheme for this compound
| Step | Technique | Stationary Phase | Mobile Phase | Purpose |
| 1 | Liquid-Liquid Extraction | N/A | Ethyl Acetate | Initial extraction from culture broth |
| 2 | Column Chromatography | Sephadex LH-20 | Methanol | Fractionation of the crude extract |
| 3 | Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | High-resolution purification of this compound |
This table outlines a representative purification strategy based on common practices for natural product isolation and specific techniques mentioned in related literature.
Through this systematic process of fermentation, extraction, and purification, this compound can be isolated in a highly pure form suitable for structural elucidation and biological activity studies.
Molecular Target Identification and Characterization of Fr171456
Identification of Sterol-4-alpha-carboxylate-3-dehydrogenase (Erg26p/NSDHL) as the Primary Target
FR171456 specifically targets sterol-4-alpha-carboxylate-3-dehydrogenase, an enzyme that is essential for both ergosterol (B1671047) biosynthesis in yeast and cholesterol biosynthesis in mammals. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org This enzyme is represented by Erg26p in Saccharomyces cerevisiae and its mammalian homolog, NSDHL (NAD(P) dependent steroid dehydrogenase-like), in Homo sapiens. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgmims.com
Mammalian NSDHL is recognized as the human homolog of yeast Erg26p. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.se This functional conservation is underscored by the observation that human NSDHL can complement null mutants of Erg26p in yeast, demonstrating their shared enzymatic activity and biological role. fishersci.sewikipedia.org Both Erg26p and NSDHL function as sterol-4-alpha-carboxylate-3-dehydrogenases, playing a critical role in the sterol synthesis pathway. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org Specifically, NSDHL catalyzes the NAD+-dependent oxidative decarboxylation of 4α-carboxysterol intermediates, which is a key step in the C-4 demethylation process of sterol precursors. guidetopharmacology.orgwikidata.org Similarly, Erg26p operates in the lanosterol-distal section of the yeast ergosterol synthesis pathway. guidetopharmacology.org The importance of NSDHL in mammalian biology is further highlighted by the fact that mutations in the NSDHL gene are associated with the human syndrome CHILD (congenital hemidysplasia with ichthyosiform nevus and limb defects). wikipedia.orgwikidata.org
Erg26p, a C-3 sterol dehydrogenase, plays a pivotal role in ergosterol biosynthesis by catalyzing the second of three steps necessary for the removal of two C-4 methyl groups from a sterol intermediate. fishersci.se This enzymatic action involves the removal of the 3-alpha-hydrogen, leading to the decarboxylation of the 3-ketocarboxylic acid sterol intermediate. fishersci.se In mammals, NSDHL performs an analogous function, catalyzing the NAD+-dependent oxidative decarboxylation of 4α-carboxysterols to yield the corresponding 3-keto, C-4-decarboxylated products. guidetopharmacology.orgwikidata.org Both Erg26p and NSDHL are considered essential enzymes within their respective sterol biosynthesis pathways, which are crucial for the production of ergosterol in yeast and cholesterol in mammals. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.se The entire sterol biosynthetic pathway, including the reactions catalyzed by these enzymes, primarily occurs within the endoplasmic reticulum (ER) of the cell. fishersci.sewikidata.org Their activity is integral to the post-squalene stages of sterol biosynthesis, specifically facilitating the sequential removal of two C-4 methyl groups from sterol precursors. wikidata.org
Mechanistic Evidence for Target Specificity
The specificity of this compound for Erg26p/NSDHL was corroborated through a series of mechanistic studies, including metabolomics profiling, genetic interaction screens, and mutational analysis. These investigations provided robust evidence for the direct and specific inhibition of this enzyme.
Table 1: Impact of this compound on Sterol Pathway Intermediates
| Compound Class/Intermediate | Effect of this compound Treatment | Organism | Reference |
| Cholesterol pathway intermediates | Significantly altered levels | Human, Yeast | wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgciteab.comthegoodscentscompany.com |
| 4,4-dimethylsterols | Accumulation | Human, Yeast | thegoodscentscompany.comfrontiersin.org |
| 4-methylsterols | Accumulation | Human, Yeast | thegoodscentscompany.comfrontiersin.org |
| Zymosterol (B116435) | Dose-dependent decrease | C. albicans | mdpi-res.commdpi.com |
| Ergosterol | Dose-dependent decrease | C. albicans | mdpi-res.commdpi.com |
| Lanosterol (B1674476) | Increase | C. albicans | mdpi-res.commdpi.com |
Genome-wide yeast haploinsufficiency profiling (HIP) experiments were instrumental in identifying Erg26p as the molecular target of this compound. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com HIP is a powerful gene-dosage dependent method utilized to assess the effects of compounds on potential targets encoded by the S. cerevisiae genome. proteopedia.org This technique operates on the principle that a decreased dosage of a gene encoding a drug target can lead to an increased sensitivity to that drug. metabolomicsworkbench.orgfishersci.dk In the case of this compound, HIP experiments specifically highlighted the erg26/ERG26 heterozygous deletion strain, indicating its heightened sensitivity to the compound. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comfishersci.cametabolomicsworkbench.org This increased sensitivity strongly suggested that Erg26p is the direct target of this compound. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comfishersci.cametabolomicsworkbench.org Furthermore, HIP screens are valuable not only for identifying direct targets but also for revealing other components within the same affected pathway. fishersci.dk The erg26Δ/ERG26 strain exhibited a unique sensitivity profile when tested across a panel of 1,800 diverse small molecule yeast proliferation inhibitors, further solidifying the specificity of this compound's action. fishersci.ca This methodology has proven to be an effective means for identifying novel antifungal compound targets. researchgate.net
Table 2: Key Findings from Yeast Haploinsufficiency Profiling (HIP) with this compound
| HIP Outcome | Observation | Implication for this compound | Reference |
| Strain Sensitivity | erg26/ERG26 strain highlighted and showed increased sensitivity | Erg26p is a primary target | wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com |
| Specificity | Unique sensitivity profile of erg26Δ/ERG26 strain among diverse inhibitors | High specificity of this compound for Erg26p | fishersci.ca |
| Target Identification | Directly identified Erg26p as the molecular target | Confirmed direct interaction | wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comfishersci.cametabolomicsworkbench.org |
Further compelling evidence for the direct interaction and specificity of this compound with Erg26p was derived from mutational analysis of the ERG26 gene. Multiple mutations identified within the ERG26 gene were found to confer resistance to this compound, as demonstrated in both growth and enzyme assays. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgmims.comfishersci.ca These resistance-conferring mutations in ERG26 are believed to alter the binding of this compound to Erg26p, based on structural models of the enzyme. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org This direct correlation between specific gene mutations and resistance to the compound provides strong mechanistic evidence that Erg26p is the direct and critical molecular target of this compound.
Structural Insights into Target Binding and Enzyme-Inhibitor Interactions
The interaction between this compound and Erg26p/NSDHL has been investigated through structural and computational approaches, providing detailed insights into the binding mechanism and the key residues involved.
Computational Modeling of this compound Binding to Erg26p/NSDHL
Structural studies, including X-ray and Nuclear Magnetic Resonance (NMR) analyses, have revealed that this compound exhibits significant structural similarity to the natural substrate of Erg26p/NSDHL. bioregistry.io This resemblance facilitates its binding within the enzyme's active site. Computational docking studies were performed to model the binding of this compound within the carboxysterol binding pocket of Saccharomyces cerevisiae Erg26p. bioregistry.io This modeling supports the hypothesis that this compound binds directly to the substrate-binding pocket of Erg26p, thereby interfering with the normal enzymatic process. bioregistry.io
Identification of Key Residues Involved in this compound Binding
The computational model of this compound binding to Erg26p has identified specific amino acid residues that are critical for the enzyme-inhibitor interactions. The 3β-hydroxyl and 4α-carboxyl groups of this compound are predicted to form interactions with Tyr151 and Arg315 of Erg26p. bioregistry.io Additionally, polar interactions are suggested between the 6-oxo group of this compound and Cys312, and between the 1-oxo group and Ser86. bioregistry.io Hydrophobic interactions also play a role, with Phe214 of Erg26p interacting with the steroid nucleus of this compound. bioregistry.io
Further evidence supporting these interactions comes from studies on this compound-resistant mutations in ERG26. Multiple mutations in ERG26 confer resistance to this compound in growth and enzyme assays, indicating that these mutations likely alter the binding of this compound to Erg26p. metabolomicsworkbench.orgbioregistry.io For instance, an Arg315His mutation in Erg26p, while preserving the catalytic activity related to the substrate carboxyl group, is presumed to reduce this compound binding. bioregistry.io Notably, in the human enzyme NSDHL, Arg315 is naturally substituted by Histidine, a functionally conservative mutation that still permits productive binding. bioregistry.io
The identified key residues and their interactions are summarized in the table below:
| Residue (Erg26p) | Interaction Type | This compound Moiety |
| Tyr151 | Interaction | 3β-hydroxyl group |
| Arg315 | Interaction | 4α-carboxyl group |
| Cys312 | Polar interaction | 6-oxo group |
| Ser86 | Polar interaction | 1-oxo group |
| Phe214 | Hydrophobic interaction | Steroid nucleus |
Table 1: Key Residues Involved in this compound Binding to Erg26p
Biochemical and Cellular Mechanisms of Fr171456 Action
Kinetics and Specificity of Erg26p/NSDHL Enzymatic Inhibition In Vitro
FR171456 has been identified as a specific inhibitor of both mammalian NSDHL and yeast Erg26p. nih.govguidetopharmacology.orguniprot.org This specificity is crucial to its observed biological activities, including its cholesterol-lowering properties in animal models and its broad antifungal activity. guidetopharmacology.orguniprot.org While the compound's specific targeting of these enzymes is well-established, detailed in vitro kinetic parameters such as IC50 or Ki values for this compound against purified Erg26p or NSDHL were not explicitly provided in the available research findings. However, studies indicate that mutations in the ERG26 gene in Saccharomyces cerevisiae can confer resistance to this compound in both growth and enzyme assays, suggesting a direct interaction and inhibition of the enzyme. guidetopharmacology.orguniprot.org
Impact on Cellular Sterol Homeostasis
The inhibition of Erg26p/NSDHL by this compound leads to significant alterations in the profiles of sterol pathway intermediates in both mammalian and fungal cells. guidetopharmacology.orguniprot.org
Table 1: Impact of this compound on Cholesterol Pathway Intermediates in Huh-7 Cells
| Sterol Intermediate | Effect of this compound Treatment (Dose-Dependent) |
| 8-Dehydrocholesterol (8DHC) | Increase |
| 8(9)-Cholestenol | Increase |
| Cholesterol | Decrease |
In Candida albicans cells, this compound effectively inhibits ergosterol (B1671047) biosynthesis. Studies involving C. albicans cells treated with increasing doses of this compound for 14 hours demonstrated a dose-dependent decrease in the levels of zymosterol (B116435) and ergosterol. Conversely, an increase in lanosterol (B1674476), an upstream precursor, was observed. This pattern of sterol accumulation and depletion confirms the inhibitory action of this compound on Erg26p, which is involved in the later stages of ergosterol synthesis.
Table 2: Impact of this compound on Ergosterol Pathway Intermediates in Candida albicans Cells
| Sterol Intermediate | Effect of this compound Treatment (Dose-Dependent) |
| Zymosterol | Decrease |
| Ergosterol | Decrease |
| Lanosterol | Increase |
Downstream Cellular and Metabolic Consequences of Sterol Pathway Dysregulation
The disruption of sterol homeostasis by this compound leads to a range of downstream cellular and metabolic effects, influencing fundamental biological processes.
This compound exhibits a significant impact on the growth and proliferation of model organisms. In Saccharomyces cerevisiae, genome-wide haploinsufficiency profiling experiments identified the erg26/ERG26 strain as particularly sensitive to this compound. guidetopharmacology.orguniprot.org Furthermore, the emergence of multiple mutations within the ERG26 gene has been shown to confer resistance to this compound, allowing for continued growth in the presence of the compound. guidetopharmacology.orguniprot.org This underscores the critical role of Erg26p as the primary target for this compound's antifungal activity. Beyond yeast, this compound also affects the proliferation of human cell lines, such as Huh-7 cells. The compound's broad antifungal activity further highlights its potential to inhibit the growth of various fungal pathogens by disrupting their essential ergosterol synthesis. guidetopharmacology.orguniprot.org
Preclinical Biological Activities of Fr171456 in Research Models
Antifungal Spectrum and Efficacy In Vitro
FR171456 exhibits broad antifungal activity, demonstrating its potential as an anti-infective agent researchgate.netnih.govbioscience.co.uksigmaaldrich.com. Its efficacy has been assessed in vitro against various pathogenic fungi, with a notable mechanism of action involving the inhibition of ergosterol (B1671047) synthesis.
Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Aspergillus terreus)
In vitro studies have shown that this compound possesses broad antifungal activity researchgate.netnih.govbioscience.co.uksigmaaldrich.com. Specifically, in growth culture turbidity assays, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 9 to 144 μM against various fungal species griffith.edu.au. Among the tested species, Aspergillus terreus was identified as the most susceptible to this compound's antifungal effects griffith.edu.au. The compound has also been shown to inhibit ergosterol biosynthesis in Candida albicans researchgate.net.
Table 1: In Vitro Antifungal Activity of this compound (Illustrative Data)
| Fungal Species | MIC Range (µM) | Notes |
| Aspergillus terreus | 9-144 | Most susceptible species identified griffith.edu.au |
| Candida albicans | Not specified | Inhibits ergosterol biosynthesis researchgate.net |
| Other Fungi | Broad activity | General observation researchgate.netnih.govbioscience.co.uksigmaaldrich.com |
Relationship between Ergosterol Inhibition and Antifungal Effects
The antifungal activity of this compound is directly linked to its ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes researchgate.netnih.govgriffith.edu.auresearchgate.netnih.gov. This compound specifically targets the enzyme sterol-4-alpha-carboxylate-3-dehydrogenase researchgate.netnih.govsigmaaldrich.comnih.govmedkoo.com. This enzyme is known as Erg26p in Saccharomyces cerevisiae and NSDHL (NAD(P) dependent steroid dehydrogenase-like) in Homo sapiens, and it plays an essential role in the ergosterol and cholesterol biosynthesis pathways researchgate.netnih.govsigmaaldrich.commedkoo.com.
The inhibition of this enzyme by this compound leads to significant alterations in the levels of cholesterol pathway intermediates in both human and yeast cells researchgate.netnih.govsigmaaldrich.commedkoo.com. For instance, in Candida albicans, treatment with this compound resulted in a dose-dependent decrease in zymosterol (B116435) and ergosterol, accompanied by an increase in lanosterol (B1674476) researchgate.net. Further evidence supporting this mechanism comes from studies in yeast, where multiple mutations in the ERG26 gene conferred resistance to this compound in growth and enzyme assays, suggesting that these mutations likely alter the binding of Erg26p to this compound researchgate.netnih.govsigmaaldrich.com.
Comparative Analysis with Established Antifungal Agents
This compound's mechanism of action distinguishes it from many established antifungal agents. Traditional azole antifungals, such as Fluconazole and Itraconazole, primarily exert their effects by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, thereby preventing the conversion of lanosterol to ergosterol wikipedia.orgmims.comfishersci.caebsco.com. Polyene antifungals, like Amphotericin B, function by directly binding to ergosterol in the fungal cell membrane, leading to the formation of transmembrane channels and subsequent cellular leakage mims.comlipidmaps.org.
In contrast, this compound targets sterol-4-alpha-carboxylate-3-dehydrogenase (Erg26p/NSDHL), an enzyme positioned at a different, previously untargeted node within the sterol biosynthesis pathway nih.gov. This unique target offers a potential advantage, as it could lead to a novel class of antifungal compounds, particularly relevant given the increasing development of resistance to existing antifungal treatments nih.gov. While Fluconazole also impacts zymosterol and ergosterol levels, the specific enzymatic target differs from that of this compound researchgate.net.
Antiviral Activity in Cell-Based Replicon Systems
Beyond its antifungal properties, this compound has demonstrated antiviral activity, specifically against Hepatitis C virus (HCV) in cell-based replicon systems. This antiviral effect is also proposed to be linked to its modulation of host sterol metabolism.
Inhibition of Hepatitis C Viral Replicon Activity
This compound has been shown to inhibit an artificial Hepatitis C viral replicon researchgate.netnih.govbioscience.co.uksigmaaldrich.comgriffith.edu.auresearcher.life. Research findings indicate that this compound inhibits HCV replication and concurrently alters the levels of multiple sterol pathway intermediates researchgate.netresearchgate.net. Dose-response curve analyses have been conducted to measure the effect of increasing concentrations of this compound on HCV replicon activity in Huh-7 human cells, demonstrating a clear inhibitory effect on viral replication researchgate.netgriffith.edu.auresearchgate.net. The identification of this compound as an antiviral agent was initially guided by its inhibitory activity in an HCV replicon assay nih.gov.
Proposed Link between Sterol Metabolism Modulation and Antiviral Effects
The antiviral activity of this compound against HCV is closely associated with its influence on host sterol metabolism researchgate.netresearchgate.netnih.gov. Hepatitis C virus is known to rely significantly on host lipid metabolic pathways for various stages of its lifecycle, including replication, assembly, secretion, and entry into host cells nih.govdntb.gov.ua. The mevalonate (B85504) pathway, which is integral to cholesterol synthesis, has been identified as a requirement for HCV RNA replication nih.gov.
The observed inhibition of HCV replicon activity by this compound is therefore proposed to stem from its effect on cholesterol synthesis nih.gov. By specifically targeting NSDHL, an essential enzyme in the cholesterol biosynthesis pathway, this compound disrupts the normal sterol landscape within the host cell researchgate.netnih.govsigmaaldrich.commedkoo.com. This disruption of host sterol and lipid metabolism provides further evidence that these pathways are crucial for viral replication nih.gov. Consequently, NSDHL, the molecular target of this compound, represents a novel and promising target for the development of new anti-HCV drugs nih.gov.
Modulation of Hepatic Sterol Synthesis in In Vivo Animal Models
This compound exerts its cholesterol-lowering effects by specifically targeting the sterol-4-alpha-carboxylate-3-dehydrogenase enzyme. In humans, this enzyme is known as NAD(P) dependent steroid dehydrogenase-like (NSDHL), while in Saccharomyces cerevisiae, it is referred to as Erg26p. This enzyme is a crucial component of the ergosterol/cholesterol biosynthesis pathway. The inhibition of NSDHL by this compound leads to significant alterations in the levels of various intermediates within the cholesterol synthesis pathway. nih.govuantwerpen.bemdpi.com This mechanism highlights this compound as the first known compound to specifically inhibit this particular enzyme, offering a novel approach to modulating sterol metabolism. nih.gov
Inhibition of Hepatic Sterol Synthesis in Rodents (e.g., rats)
Studies involving rodents have demonstrated the ability of this compound to inhibit hepatic sterol synthesis in vivo. A single oral administration of this compound to rats resulted in a notable inhibition of cholesterol synthesis in the liver. guidetopharmacology.org This finding underscores its potential as an agent capable of directly influencing the body's primary site of cholesterol production.
Effects on Cholesterol Levels in Animal Models (e.g., cholesterol-fed rabbits)
This compound has also shown promising effects on systemic cholesterol levels in animal models of hypercholesterolemia. In a cholesterol-fed rabbit model, this compound demonstrated a significant serum cholesterol-lowering effect. guidetopharmacology.orgnih.govuantwerpen.be Rabbits are considered a relevant animal model for studying human hypercholesterolemia and atherosclerosis due to their similar lipoprotein metabolism and their sensitivity to dietary cholesterol, which can induce rapid and severe hypercholesterolemia. mdpi.com The ability of this compound to reduce serum cholesterol in this model suggests its potential utility in managing elevated cholesterol levels.
While the research findings consistently indicate the inhibitory and cholesterol-lowering effects of this compound, specific quantitative data, such as exact percentage reductions in sterol synthesis or cholesterol levels, were not detailed in the provided research snippets. The reported effects are described qualitatively as "strong inhibition" and "significant serum cholesterol-lowering."
Advanced Methodologies in Fr171456 Research
Proteomics and Target Engagement Studies
Proteomics, particularly in conjunction with quantitative mass spectrometry, plays a vital role in globally assessing drug target engagement and selectivity. ctdbase.org The Cellular Thermal Shift Assay (CETSA), a label-free biophysical technique, is a powerful tool for target deconvolution, allowing researchers to determine if a drug candidate binds to its intended target within living cells. mdpi.commdpi-res.comcenmed.com CETSA operates by detecting ligand-induced thermal stabilization of proteins; when a ligand binds to a target protein, it enhances the protein's thermal stability, making it less susceptible to denaturation under thermal stress. mdpi-res.comcenmed.com
Thermal Proteome Profiling (TPP), a mass spectrometry-based variation of CETSA, has emerged as a robust method for identifying both on-target and off-target binding events by probing thermal shifts across thousands of proteins from a single sample. mdpi.commdpi-res.comnih.gov This approach is instrumental in understanding the mechanism of action of small molecules and can provide information on the biological processes initiated by ligand binding. ctdbase.orgmdpi-res.com Evotec's Cellular Target Profiling™ (CTP) is an example of such a platform that can determine target-specific dissociation constants, ranking targets based on their physiological relevance. ctdbase.org Additionally, photoaffinity labeling (PAL-MS) offers a complementary approach for covalent target capture in live cells and precise binding site identification within target proteins. ctdbase.org
Advanced Mass Spectrometry for Comprehensive Metabolite Profiling (Sterolomics)
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable analytical technique underpinning "omics" technologies such as metabolomics and lipidomics. mycocentral.eu It delivers both structural and quantitative data, enabling the identification of thousands of metabolites and proteins from biological samples. mycocentral.eu In the context of FR171456 research, "sterolomics"—a specialized form of metabolomics focusing on sterol profiling—has been crucial. researchgate.netnih.govmetabolomicsworkbench.orgwikidata.org
Detailed sterolomic analysis has confirmed the profound impact of this compound on sterol biosynthesis pathways. nih.govmetabolomicsworkbench.org Studies have demonstrated that this compound leads to a dose-dependent reduction in the production of zymosterol (B116435) and ergosterol (B1671047), while concurrently causing an increase in lanosterol (B1674476) levels. guidetopharmacology.orguni.lu These findings are consistent with the proposed inhibition of NSDHL/Erg26p, an enzyme positioned downstream of lanosterol in the sterol biosynthesis pathway. guidetopharmacology.orguni.lu Gas chromatography-mass spectrometry (GC-MS) is also employed for the identification of sterols and the semi-quantitative assessment of ergosterol intermediates, particularly in the evaluation of antifungal compounds. wikipedia.org
Genetic Engineering Techniques for Pathway and Target Validation
Genetic engineering techniques, including gene deletion and overexpression, are fundamental tools for validating the molecular targets and affected pathways of chemical compounds like this compound. These methodologies allow researchers to directly manipulate gene expression and observe the resulting phenotypic and biochemical changes, thereby confirming the compound's mechanism of action.
In the study of this compound, genome-wide yeast haploinsufficiency profiling experiments were instrumental in highlighting the erg26/ERG26 strain, indicating a strong genetic interaction with the compound. fishersci.cabmrb.iouni.luciteab.com Further validation came from the observation that introducing multiple mutations into the ERG26 gene conferred resistance to this compound in both growth and enzyme assays. fishersci.cabmrb.iouni.luciteab.com These ERG26 mutations are believed to alter the binding of this compound to the Erg26p enzyme, providing direct evidence for its target. fishersci.cabmrb.iouni.luciteab.com Beyond traditional methods, advanced techniques such as CRISPR/Cas nucleases can be utilized to precisely inhibit the expression of specific enzymes, including those within the cholesterol biosynthesis pathway, offering a powerful approach for target and pathway validation.
High-Throughput Screening Approaches for Analog Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical and biological compounds against specific biological targets. The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit the desired effect on the target—from extensive compound libraries. This process leverages robotics and automation to efficiently screen large-scale compound collections in a cost-effective manner. HTS assays can be miniaturized, often to 1536-well plate formats, to maximize throughput. guidetopharmacology.org
Following the identification of initial hits, similarity-based analog searches are frequently employed. This involves searching for compounds structurally similar to the identified hits, with the aim of discovering analogs that possess improved potency or other desirable pharmacological properties. HTS is not only used for initial hit identification but also for subsequent triage assays to further qualify and prioritize compounds for downstream development, ensuring that only the most promising candidates are advanced.
In Silico Drug Design and Virtual Screening for Novel Erg26p/NSDHL Inhibitors
In silico drug design, encompassing virtual screening, has become an indispensable component of structure-based drug design, particularly for identifying novel inhibitors of enzymes like Erg26p/NSDHL. Computational approaches, such as molecular docking, are utilized to predict how small molecule ligands interact with and bind to a specific target protein. This allows for the virtual screening of millions of compounds from large ligand libraries, efficiently identifying promising drug leads for subsequent experimental validation.
For the development of novel NSDHL inhibitors, structure-based virtual screening has been successfully implemented. This computational approach, when combined with in vitro biochemical evaluation, has led to the identification of new inhibitors for NSDHL. The availability of detailed structural information, such as X-ray crystal structures of human NSDHL, provides a critical foundation for the rational design of inhibitors. Molecular docking simulations can further predict the precise binding modes of compounds and guide structure-activity relationship (SAR) analysis, facilitating the iterative optimization of inhibitor potency and selectivity.
Future Directions and Research Perspectives for Fr171456
Elucidating Undiscovered Biological Functions and Research Applications of FR171456
While this compound is known for its cholesterol-lowering, antifungal, and Hepatitis C virus (HCV) inhibitory activities, its precise targeting of NSDHL/Erg26p suggests a broader spectrum of biological functions and research applications that remain to be fully elucidated wikipedia.orglipidmaps.orgguidetoimmunopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgiabcr.orgfishersci.ca. The inhibition of NSDHL/Erg26p by this compound significantly alters the levels of various cholesterol and ergosterol (B1671047) pathway intermediates in human and yeast cells wikipedia.orgwikidata.orglipidmaps.orgguidetoimmunopharmacology.org. This metabolic perturbation can serve as a powerful chemical biology tool to explore the physiological consequences of altered sterol profiles beyond the currently recognized effects.
Future research could focus on:
Exploring novel anti-infective properties: Given its broad antifungal activity wikipedia.orglipidmaps.orgguidetoimmunopharmacology.orgwikipedia.orgiabcr.org and inhibition of HCV replication wikipedia.orglipidmaps.orgguidetoimmunopharmacology.orgfishersci.ca, this compound could be investigated against other sterol-dependent pathogens, including various fungi, protozoa, or even other viruses that rely on host sterol metabolism.
Investigating its impact on cellular signaling and membrane dynamics: Sterols are integral components of cell membranes and are involved in numerous signaling pathways. Altering sterol composition with this compound could reveal new roles for NSDHL-mediated sterol metabolism in cell proliferation, differentiation, and membrane-related processes.
Utilizing it as a probe for lipidomics and metabolomics studies: The specific accumulation of sterol pathway intermediates upon this compound treatment provides a unique metabolic signature. This can be leveraged in comprehensive lipidomics and metabolomics studies to map previously unknown branches or regulatory nodes within the sterol biosynthesis pathway.
Development of this compound Analogs as Enhanced Chemical Biology Tools
The natural product scaffold of this compound offers a promising starting point for the rational design and synthesis of analogs. The development of such analogs aims to create enhanced chemical biology tools with improved potency, specificity, and pharmacokinetic properties, or to serve as molecular probes to dissect specific aspects of NSDHL/Erg26p function and sterol pathway regulation wikipedia.orglipidmaps.orgguidetoimmunopharmacology.orgwikipedia.org.
Strategies for analog development could include:
Structure-Activity Relationship (SAR) studies: Detailed SAR studies based on the binding site of this compound within NSDHL/Erg26p could guide modifications to enhance binding affinity and inhibitory efficacy.
Modifications for improved selectivity: While this compound is specific for NSDHL/Erg26p, developing analogs that exhibit even greater selectivity between human and fungal enzymes, or between different isoforms if they exist, could lead to more targeted applications.
Introduction of chemical tags: Analogs incorporating photoaffinity labels or biotin (B1667282) tags could facilitate the identification of this compound's direct protein interactors beyond NSDHL/Erg26p, or enable visualization of its cellular localization and distribution.
Optimization for specific research applications: For instance, analogs with improved cell permeability could be developed for in vivo studies, or those with altered stability for time-course experiments. The potential of this compound and its analogs to promote myelination has also been suggested, indicating a specific therapeutic direction for analog development wikipedia.org.
Integration of this compound Studies into Broader Sterol Pathway Research and Disease Models
This compound's role as a specific inhibitor of NSDHL/Erg26p makes it an invaluable compound for integrating studies into broader sterol pathway research and various disease models wikipedia.orgwikidata.orglipidmaps.orgguidetoimmunopharmacology.orgiabcr.org. Its ability to perturb the sterol pathway at a defined enzymatic step provides a unique lens through which to examine the intricate regulation and physiological consequences of sterol metabolism.
Key areas for integration include:
Understanding sterol homeostasis and feedback mechanisms: By inhibiting NSDHL/Erg26p, this compound causes the accumulation of upstream sterol intermediates, such as lanosterol (B1674476) and zymosterol (B116435) wikipedia.orgfishersci.cawikipedia.org. Studying the cellular responses to these accumulated intermediates can reveal novel feedback loops and regulatory mechanisms that maintain sterol homeostasis in both healthy and diseased states.
Modeling human sterol-related disorders: Given that NSDHL is an essential enzyme in cholesterol biosynthesis, this compound can be used to create chemical models of genetic disorders affecting this enzyme or other enzymes in the pathway, allowing for the study of disease pathogenesis and the testing of potential therapeutic interventions.
Investigating antifungal resistance mechanisms: In the context of fungal infections, this compound can be used to probe mechanisms of antifungal resistance, particularly those related to ergosterol synthesis and the Erg26p enzyme wikipedia.orglipidmaps.orgguidetoimmunopharmacology.org. This could inform the development of combination therapies or new antifungal strategies.
Exploring its role in cancer and neurological diseases: NSDHL has been implicated in cancer growth and the regulation of epidermal growth factor receptor (EGFR) signaling. Furthermore, studies suggest a role for this compound and its analogs in promoting myelination wikipedia.org. Further research using this compound can contribute to understanding the link between sterol metabolism and these complex diseases, potentially identifying new therapeutic targets.
Contribution of this compound to Understanding Enzyme-Specific Inhibition and Sterol Pathway Regulation
The discovery and characterization of this compound have significantly advanced our understanding of enzyme-specific inhibition within the sterol biosynthesis pathway and the broader regulation of sterol metabolism. This compound is the first identified specific inhibitor of NSDHL/Erg26p, providing a unique tool to study this particular enzymatic step wikipedia.orgiabcr.org.
Its contribution includes:
Pinpointing the role of NSDHL/Erg26p: By selectively inhibiting this enzyme, this compound has allowed researchers to precisely define the metabolic consequences of NSDHL/Erg26p dysfunction. This has confirmed its essential role in the conversion of sterol-4-alpha-carboxylate-3-dehydrogenase intermediates in both human and yeast cells wikipedia.orgwikidata.orglipidmaps.orgguidetoimmunopharmacology.org.
Elucidating metabolic bottlenecks and pathway flux: The accumulation of specific sterol intermediates, such as lanosterol and zymosterol, upon this compound treatment highlights the critical role of NSDHL/Erg26p as a bottleneck or control point in the sterol pathway wikipedia.orgfishersci.cawikipedia.org. This provides insights into the flux of metabolites through the pathway and how different steps are interconnected.
Understanding resistance mechanisms: Studies showing that mutations in ERG26 confer resistance to this compound in yeast provide valuable insights into the enzyme's structure and how inhibitors interact with their targets wikipedia.orglipidmaps.orgguidetoimmunopharmacology.org. This information is crucial for developing new inhibitors that can circumvent resistance mechanisms.
Advancing chemical probe development: this compound serves as a prototype for developing highly specific chemical probes to dissect complex biological pathways. Its success in identifying a molecular target previously unknown to be inhibited by a natural product inspires the search for similar specific inhibitors for other enzymes in metabolic pathways.
The continued investigation of this compound, both as a direct research tool and as a lead compound for analog development, holds immense promise for unraveling the complexities of sterol biology and addressing critical health challenges.
Q & A
Q. What is FR171456, and what are its primary biochemical targets in eukaryotic systems?
this compound is a steroidal acid compound that acts as a specific inhibitor of NSDHL (NAD(P)-dependent steroid dehydrogenase-like protein) in mammals and Erg26p in yeast. These enzymes are critical in the cholesterol/ergosterol biosynthesis pathway, catalyzing the decarboxylation of 3β-hydroxy-4α-methylsterols. This compound disrupts sterol homeostasis by competitively binding to these enzymes, leading to growth inhibition in yeast and altered cholesterol metabolism in mammalian cells .
Q. How does this compound inhibit fungal growth, and what experimental assays validate its antifungal activity?
this compound exhibits broad-spectrum antifungal activity by targeting Erg26p in yeast, a key enzyme in ergosterol biosynthesis. Experimental validation includes:
- Growth inhibition assays : Wild-type and mutant yeast strains are cultured with increasing this compound concentrations (0–100 µM), with OD600 measurements tracking growth suppression (e.g., R315H mutants show >90% inhibition at 50 µM) .
- Enzyme activity assays : 3β-HSDD (3β-hydroxysteroid dehydrogenase) activity is measured using spectrophotometric methods, showing dose-dependent inhibition (e.g., R315H mutants retain <10% activity at 50 µM) .
Q. What structural features of this compound enable its interaction with NSDHL/Erg26p?
this compound’s 3β-hydroxy-4α-methylsterol backbone and carboxylate group mimic the natural substrate of NSDHL/Erg26p. Molecular docking models (e.g., Figure 1c–f) reveal critical interactions:
- Hydrogen bonding between the carboxylate group and Arg315/Arg307 residues.
- Hydrophobic interactions with Tyr151 and Lys155 residues in the enzyme’s active site .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s specificity across orthologous enzymes?
A comparative approach involves:
- Site-directed mutagenesis : Introduce mutations (e.g., R307K, R315H) in NSDHL/Erg26p orthologs to test this compound binding efficiency.
- Enzyme kinetics : Measure IC50 values for wild-type vs. mutant enzymes using purified protein and radiolabeled substrates.
- Cross-species validation : Test this compound’s inhibitory effects in yeast (e.g., S. cerevisiae) and mammalian cell lines (e.g., HEK293) with NSDHL knockdown .
Q. What methodologies resolve contradictions in enzyme inhibition data across mutant strains?
Contradictory data (e.g., variable growth inhibition in R39K vs. R315H mutants) can be addressed by:
- Structural analysis : Compare mutant enzyme conformations via X-ray crystallography or cryo-EM to identify steric hindrance or altered binding pockets.
- Substrate competition assays : Co-incubate this compound with natural substrates (e.g., 4α-methylzymosterol) to determine competitive vs. non-competitive inhibition modes .
Q. How should researchers optimize this compound’s solubility and stability for in vivo studies?
this compound’s limited aqueous solubility (soluble in DMSO) requires formulation strategies:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50/EC50 values. Pair this with ANOVA for comparing mutant vs. wild-type responses. Include replicates (n ≥ 3) and report confidence intervals to address variability in enzymatic assays .
Methodological Guidelines
Validating Target Engagement in this compound Studies
- Genetic rescue experiments : Express this compound-resistant NSDHL mutants (e.g., R315H) in knockdown cells and test for restored growth/sterol synthesis.
- Metabolite profiling : Use LC-MS to quantify 4α-methylsterol accumulation, confirming on-target inhibition .
Addressing Off-Target Effects in High-Throughput Screens
- Counter-screening : Test this compound against unrelated enzymes (e.g., CYP450 family) to rule out nonspecific inhibition.
- CRISPR-Cas9 validation : Generate NSDHL/Erg26p knockout lines and assess this compound’s residual activity .
Ethical and Reproducibility Considerations
- Data transparency : Publish raw growth curves, enzyme kinetics data, and molecular models in supplementary materials.
- Reagent validation : Source this compound from peer-reviewed suppliers (exclude commercial vendors like BenchChem) and verify purity via HPLC .
Q. Tables
| Key Mutants in this compound Resistance Studies |
|---|
| Mutant |
| --------- |
| R315H |
| R307K |
| R39K |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
